molecular formula C18H18N2O3S B5732399 N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide

Katalognummer B5732399
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: VIRVIGHHTMBGRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a promising drug candidate for the treatment of various cancers and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

ACY-1215 has shown promising results in preclinical studies for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. It has also shown potential for the treatment of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. ACY-1215 is being studied in clinical trials for the treatment of multiple myeloma and other cancers.

Wirkmechanismus

ACY-1215 works by inhibiting N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, which is involved in the regulation of protein degradation and trafficking. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide inhibition leads to the accumulation of misfolded proteins, which triggers the unfolded protein response and apoptosis in cancer cells. In neurodegenerative diseases, N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide inhibition promotes the clearance of misfolded proteins and reduces neuroinflammation.
Biochemical and Physiological Effects:
ACY-1215 has been shown to induce apoptosis and inhibit proliferation in cancer cells. It also enhances the efficacy of other anticancer drugs, such as bortezomib and lenalidomide. In neurodegenerative diseases, ACY-1215 has been shown to reduce the accumulation of misfolded proteins and improve motor function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ACY-1215 in lab experiments include its high potency and selectivity for N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, as well as its ability to enhance the efficacy of other anticancer drugs. The limitations include its low aqueous solubility and potential off-target effects.

Zukünftige Richtungen

For the research on ACY-1215 include the development of more efficient synthesis methods, the optimization of dosing and administration regimens in clinical trials, and the investigation of its potential for the treatment of other diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis. Additionally, the identification of biomarkers for patient selection and monitoring of treatment response will be crucial for the successful development of ACY-1215 as a therapeutic agent.

Synthesemethoden

The synthesis of ACY-1215 involves the reaction of 4-acetylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to form ACY-1215. The synthesis of ACY-1215 is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Eigenschaften

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-23-16-10-6-14(7-11-16)17(22)20-18(24)19-15-8-4-13(5-9-15)12(2)21/h4-11H,3H2,1-2H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVIGHHTMBGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-acetylphenyl)carbamothioyl]-4-ethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.